
Prucalopridesuccinate impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prucalopride succinate impurity 3 is a degradation product of prucalopride succinate, a selective, high-affinity serotonin (5-HT4) receptor agonist used primarily for the treatment of chronic constipationThis compound is significant in the pharmaceutical industry as it is essential to monitor and control impurities to ensure the safety and efficacy of the drug product .
Méthodes De Préparation
The preparation of prucalopride succinate impurity 3 involves the hydrogenation reduction of prucalopride. The synthetic route typically includes the following steps:
Starting Material: Prucalopride is used as the starting material.
Reaction Conditions: The reaction is carried out in methanol with the addition of 10% palladium on charcoal as a catalyst and sodium hydroxide. The reaction mixture is subjected to atmospheric hydrogenation at a temperature range of 10-30°C for three days.
Analyse Des Réactions Chimiques
Prucalopride succinate impurity 3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of catalysts like palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium hydroxide or other nucleophiles.
Applications De Recherche Scientifique
Prucalopride succinate impurity 3 has several scientific research applications:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantification of prucalopride succinate in pharmaceutical formulations.
Quality Control: Monitoring the levels of this impurity is crucial in the quality control of prucalopride succinate to ensure the safety and efficacy of the drug product.
Toxicological Studies: It is studied to understand the potential toxicological effects of impurities in pharmaceutical products.
Chemical Research: The compound is used in research to study the degradation pathways and stability of prucalopride succinate.
Mécanisme D'action
Prucalopride succinate impurity 3, being a degradation product, does not have a direct mechanism of action like prucalopride. prucalopride itself acts as a selective, high-affinity 5-HT4 receptor agonist. It promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .
Comparaison Avec Des Composés Similaires
Prucalopride succinate impurity 3 can be compared with other similar compounds such as:
Desmethyl Prucalopride: This compound lacks a methyl group compared to prucalopride.
Prucalopride Acetamide Impurity: This impurity has an acetamido group instead of an amino group.
Prucalopride N-Oxide: This compound has an additional oxygen atom compared to prucalopride.
Prucalopride succinate impurity 3 is unique due to its specific structure and formation pathway, which is crucial for understanding the stability and degradation of prucalopride succinate.
Propriétés
Numéro CAS |
2250243-46-8 |
|---|---|
Formule moléculaire |
C23H24Cl2N4O4 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
4-amino-N-[1-(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)piperidin-4-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O4/c24-16-9-14(20-12(18(16)26)3-7-32-20)22(30)28-11-1-5-29(6-2-11)23(31)15-10-17(25)19(27)13-4-8-33-21(13)15/h9-11H,1-8,26-27H2,(H,28,30) |
Clé InChI |
NXZHWEWABQPONY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)C(=O)C4=CC(=C(C5=C4OCC5)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)

![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)

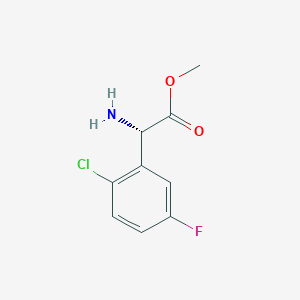
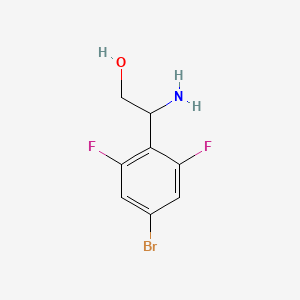
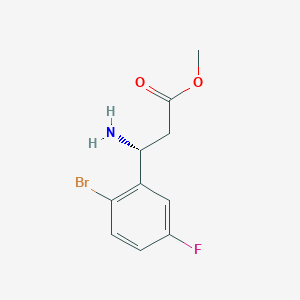
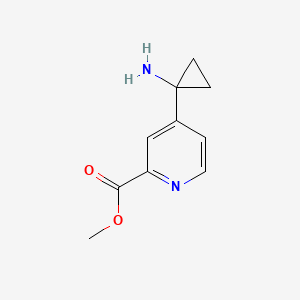
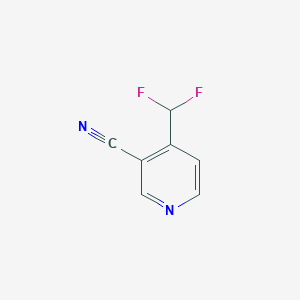
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)


![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)
